2,6-difluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
Description
This compound is a benzamide derivative featuring a 1,2,3,4-tetrahydroquinoline scaffold substituted at the 1-position with a 2-methylpropanoyl (isobutyryl) group and at the 7-position with a 2,6-difluorobenzamide moiety.
Properties
IUPAC Name |
2,6-difluoro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N2O2/c1-12(2)20(26)24-10-4-5-13-8-9-14(11-17(13)24)23-19(25)18-15(21)6-3-7-16(18)22/h3,6-9,11-12H,4-5,10H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZVDHMRLKEWIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,6-difluorobenzoyl chloride with 1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinoline in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobenzoic acid derivatives, while reduction can produce the corresponding amines .
Scientific Research Applications
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds related to 2,6-difluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide. For instance:
- A derivative exhibited significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa , with minimum inhibitory concentration (MIC) values indicating potential as a future antituberculosis agent .
- The presence of specific functional groups in the quinoline core has been linked to enhanced antimicrobial efficacy .
Anticancer Research
The compound has also been investigated for its anticancer potential:
- In vitro studies demonstrated that derivatives showed significant antimitotic activity against various human tumor cell lines. The National Cancer Institute's Developmental Therapeutics Program reported mean growth inhibition values suggesting promising anticancer properties .
- The synthesized compound displayed an average cell growth inhibition rate of 12.53% , indicating its potential as a therapeutic agent in cancer treatment .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide involves its interaction with specific molecular targets. For instance, its inhibition of the FtsZ protein in bacteria is attributed to the strong hydrophobic interactions between the difluoroaromatic ring and key residues in the allosteric pocket of the protein. This interaction disrupts the protein’s function, leading to antibacterial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three analogs, focusing on structural variations, molecular properties, and inferred functional implications.
Structural and Functional Differences
Table 1: Key Structural and Molecular Comparisons
*Note: Molecular weight and formula for the target compound are calculated based on structural data; experimental values are unavailable.
Key Observations:
Substituent Effects: The 2-methylpropanoyl group in the target compound introduces a branched aliphatic chain, which may enhance lipophilicity compared to the methanesulfonyl group in ’s analog. Sulfonyl groups typically increase polarity and metabolic stability .
Core Scaffold: The tetrahydroisoquinoline core in ’s compound differs from the tetrahydroquinoline scaffold in the target compound. This positional isomerism could influence spatial orientation in target binding pockets, affecting potency or selectivity .
Fluorination Pattern: All compounds retain the 2,6-difluorobenzamide group, a motif known to enhance metabolic stability and modulate electronic effects in drug discovery. Fluorine atoms can also participate in halogen bonding with biological targets .
Physicochemical and Pharmacokinetic Inferences
- Metabolic Stability : The absence of sulfonyl or heteroaromatic groups may render the target compound more susceptible to oxidative metabolism compared to and analogs.
Biological Activity
The compound 2,6-difluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a synthetic derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, focusing on antitumor and antimicrobial properties.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Chemical Formula : CHFNO
- Molecular Weight : 348.37 g/mol
This compound features a tetrahydroquinoline core, which is known for its diverse pharmacological properties.
Antitumor Activity
Research indicates that the compound exhibits significant antitumor activity against various cancer cell lines. The biological activity was evaluated using both 2D and 3D cell culture models.
Case Study: Antitumor Efficacy
In a study involving several human lung cancer cell lines (A549, HCC827, NCI-H358), the compound demonstrated promising cytotoxic effects. The results are summarized in the following table:
| Compound | Cell Line | IC50 (μM) in 2D | IC50 (μM) in 3D |
|---|---|---|---|
| This compound | A549 | 6.75 ± 0.19 | 9.31 ± 0.78 |
| HCC827 | 5.13 ± 0.97 | 7.02 ± 3.25 | |
| NCI-H358 | 0.85 ± 0.05 | 1.73 ± 0.01 |
The data indicate that the compound's efficacy is generally higher in the 2D culture system compared to the more complex 3D system, likely due to penetration challenges within the cellular matrices .
Antimicrobial Activity
In addition to its antitumor properties, this compound has also been studied for its antimicrobial effects. Preliminary findings suggest it may inhibit the growth of certain bacterial strains, although further detailed studies are required to elucidate its full spectrum of antimicrobial activity.
The proposed mechanism of action for the antitumor activity includes:
- DNA Binding : The compound appears to interact with DNA, inhibiting DNA-dependent enzymes crucial for cancer cell proliferation.
- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to apoptosis.
Pharmacokinetics
Pharmacokinetic studies are essential for understanding how the compound behaves in biological systems. Early studies suggest rapid absorption and distribution in target tissues, which is favorable for therapeutic applications.
Safety Profile
Toxicity assessments indicate that the compound has a low toxicity profile in preliminary animal studies, making it a candidate for further development as an antitumor or antimicrobial agent.
Q & A
Basic Research Question
- HPLC with UV/Vis Detection : Using a C18 column and gradient elution (e.g., acetonitrile/water) to quantify impurities .
- Melting Point Analysis : Sharp melting ranges (<2°C variation) indicate high crystallinity .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content verification against theoretical values .
What in vitro models are appropriate for evaluating the compound's potential therapeutic effects?
Advanced Research Question
- Cancer Research : Use proliferation assays (MTT or SRB) in panels of cancer cell lines (e.g., leukemia HL-60 or solid tumors) .
- Enzyme Inhibition : Kinase or protease inhibition assays with recombinant enzymes (e.g., EGFR or COX-2) .
- Cytotoxicity Profiling : Parallel testing on non-cancerous cells (e.g., HEK293) to assess selectivity .
What are the documented biological activities of structurally related benzamide compounds?
Basic Research Question
Similar derivatives exhibit:
- Anticancer Activity : Apoptosis induction via Bcl-2 pathway modulation .
- Antimicrobial Effects : Broad-spectrum activity against Gram-positive bacteria and fungi .
- Anti-inflammatory Properties : COX-2 inhibition and TNF-α suppression in macrophage models .
How can computational chemistry aid in understanding the structure-activity relationship of this compound?
Advanced Research Question
- Molecular Docking : Predict binding modes to targets like kinases or GPCRs using AutoDock Vina .
- QSAR Modeling : Correlate substituent electronic parameters (e.g., Hammett constants) with bioactivity .
- MD Simulations : Assess stability of ligand-target complexes over nanosecond timescales .
What are the recommended storage conditions to maintain the compound's stability?
Basic Research Question
- Temperature : Store at -20°C in amber vials to prevent photodegradation .
- Solvent : Dissolve in DMSO for biological assays (avoid repeated freeze-thaw cycles) .
- Inert Atmosphere : Use argon or nitrogen for long-term storage in solid form .
What experimental approaches can elucidate the metabolic pathways of this compound in biological systems?
Advanced Research Question
- Radiolabeling : Incorporate C or H isotopes to track metabolites via scintillation counting .
- LC-MS/MS : Identify phase I/II metabolites (e.g., hydroxylation or glucuronidation products) in hepatocyte incubations .
- CYP450 Inhibition Assays : Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
